molecular formula C17H26N2O2 B15191991 (2S)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile CAS No. 36661-65-1

(2S)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile

Cat. No.: B15191991
CAS No.: 36661-65-1
M. Wt: 290.4 g/mol
InChI Key: WLOBUUJURNEQCL-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a methylamino group, and a pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile typically involves multi-step organic reactions. One common approach is to start with the appropriate dimethoxybenzene derivative, which undergoes a series of reactions including nitrile formation, amination, and stereoselective alkylation to introduce the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of primary amines.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

(2S)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2S)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile can be compared to other compounds with similar structures, such as:
    • (2S)-2-(3,4-Dimethoxyphenyl)-5-(amino)-2-(1-methylethyl)pentanenitrile
    • (2S)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-ethyl)pentanenitrile

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

CAS No.

36661-65-1

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-(methylamino)-2-propan-2-ylpentanenitrile

InChI

InChI=1S/C17H26N2O2/c1-13(2)17(12-18,9-6-10-19-3)14-7-8-15(20-4)16(11-14)21-5/h7-8,11,13,19H,6,9-10H2,1-5H3/t17-/m0/s1

InChI Key

WLOBUUJURNEQCL-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[C@](CCCNC)(C#N)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)C(CCCNC)(C#N)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.